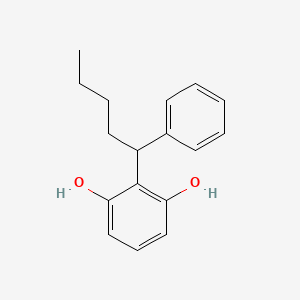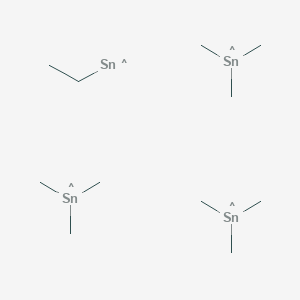
Ethyl-lambda~2~-stannanyl--trimethylstannyl (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) is a unique organotin compound characterized by the presence of both ethyl and trimethylstannyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their ability to form stable bonds with carbon and other elements.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) typically involves the reaction of ethylstannane with trimethylstannyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive tin compounds. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl and trimethylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives.
科学的研究の応用
Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anticancer drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its ability to enhance material properties.
作用機序
The mechanism of action of Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) involves its interaction with molecular targets through the formation of stable tin-carbon bonds. These interactions can influence various biochemical pathways, depending on the specific application. For example, in organic synthesis, the compound acts as a catalyst or reagent to facilitate the formation of desired products.
類似化合物との比較
Similar Compounds
Trimethylstannyl chloride: A related compound with similar reactivity but different substituents.
Ethylstannane: Another organotin compound with ethyl groups but lacking the trimethylstannyl moiety.
Uniqueness
Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) is unique due to the presence of both ethyl and trimethylstannyl groups, which confer distinct reactivity and properties. This dual functionality makes it a versatile compound in various chemical reactions and applications.
特性
CAS番号 |
65197-55-9 |
|---|---|
分子式 |
C11H32Sn4 |
分子量 |
639.2 g/mol |
InChI |
InChI=1S/C2H5.9CH3.4Sn/c1-2;;;;;;;;;;;;;/h1H2,2H3;9*1H3;;;; |
InChIキー |
IQGOAIYBLDJFTA-UHFFFAOYSA-N |
正規SMILES |
CC[Sn].C[Sn](C)C.C[Sn](C)C.C[Sn](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


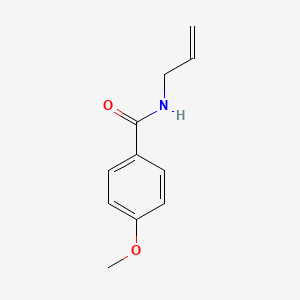
![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)
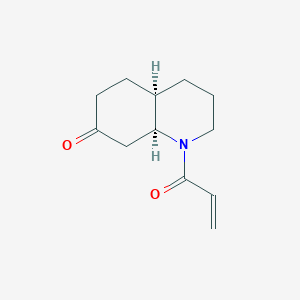
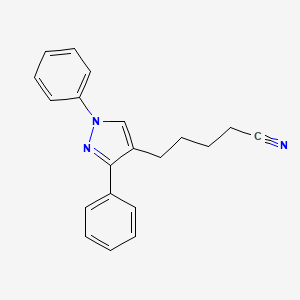

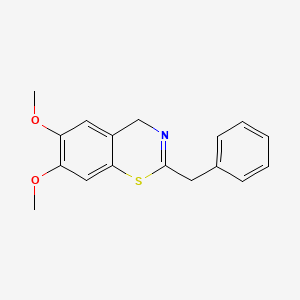
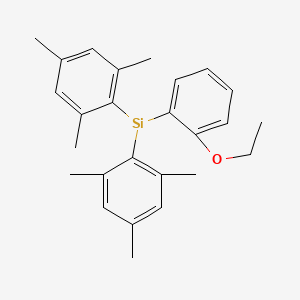
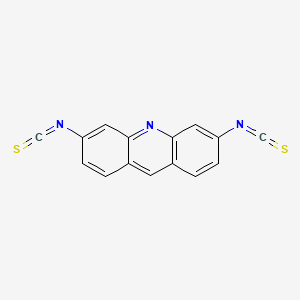
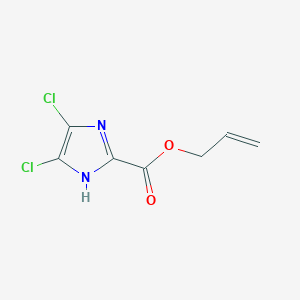
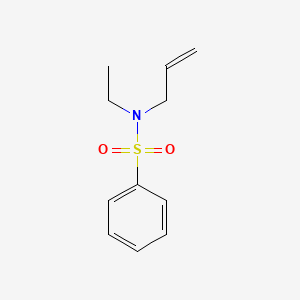
![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)

